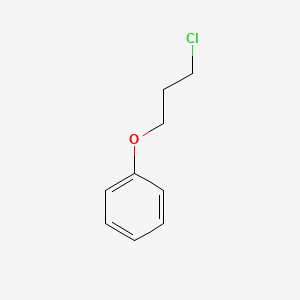

(3-Chloropropoxy)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404105. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloropropoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZXLOLRTEJEZHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187483 | |

| Record name | (3-Chloropropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3384-04-1 | |

| Record name | (3-Chloropropoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3384-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chloropropoxy)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003384041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3384-04-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404105 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3-Chloropropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-chloropropoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3-CHLOROPROPOXY)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9RMK5BZY9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(3-Chloropropoxy)benzene chemical properties and reactivity

An In-depth Technical Guide to the Chemical Properties and Reactivity of (3-Chloropropoxy)benzene

Introduction

This compound is a bifunctional organic compound featuring a phenoxy group and a terminal alkyl chloride. This unique structural arrangement makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals. The molecule's reactivity is characterized by the distinct chemical behaviors of the aromatic ether and the primary alkyl halide functional groups. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, offering field-proven insights for researchers and drug development professionals.

Chemical and Physical Properties

This compound is identified by the CAS Number 3384-04-1.[1] Its core physical and chemical properties are summarized below, providing essential data for its handling, characterization, and use in synthetic applications.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁ClO | [1] |

| Molecular Weight | 170.64 g/mol | [1] |

| Boiling Point | ~250.7 °C at 760 mmHg | |

| Melting Point | 12 °C | [1] |

| Density | 1.081 g/cm³ | |

| Refractive Index | 1.507 | |

| Appearance | Colorless to light yellow liquid | Inferred from similar compounds[2] |

| Solubility | Slight solubility in water; soluble in common organic solvents | Inferred from similar compounds[2] |

Spectroscopic Profile

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound. The expected spectral data are as follows:

| Technique | Expected Chemical Shifts / Peaks |

| ¹H NMR | δ ~7.3-6.9 (m, 5H, Ar-H), ~4.1 (t, 2H, O-CH₂), ~3.7 (t, 2H, CH₂-Cl), ~2.2 (p, 2H, -CH₂-) |

| ¹³C NMR | δ ~158 (Ar C-O), ~129 (Ar C-H), ~121 (Ar C-H), ~114 (Ar C-H), ~67 (O-CH₂), ~41 (CH₂-Cl), ~32 (-CH₂-) |

| IR (Infrared) | ~3100-3000 cm⁻¹ (Ar C-H stretch), ~2950-2850 cm⁻¹ (Aliphatic C-H stretch), ~1240 cm⁻¹ (Ar-O stretch), ~750 cm⁻¹ (C-Cl stretch) |

| Mass Spec (MS) | Molecular Ion (M⁺) peak at m/z = 170/172 (due to ³⁵Cl/³⁷Cl isotopes). Key fragments would include loss of the chloropropyl chain. |

Note: The exact chemical shifts and peak intensities can vary depending on the solvent and instrument used. The values provided are based on established principles of spectroscopy for similar structures.[3][4]

Synthesis of this compound

The most common and efficient method for preparing this compound is the Williamson ether synthesis.[5][6] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide ion acts as the nucleophile, displacing a halide from an alkyl halide.[7][8]

Synthesis Workflow

The synthesis involves the deprotonation of phenol to form the more nucleophilic sodium phenoxide, which then reacts with a suitable 1,3-dihalopropane, such as 1-bromo-3-chloropropane. The use of 1-bromo-3-chloropropane is strategic, as the bromide is a better leaving group than chloride, allowing for selective substitution at the carbon bearing the bromine atom.

Caption: Williamson ether synthesis workflow for this compound.

Experimental Protocol: Williamson Ether Synthesis

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 eq), sodium hydroxide (1.1 eq), and a suitable solvent such as acetone or ethanol.

-

Phenoxide Formation: Stir the mixture at room temperature for 30 minutes to ensure the complete formation of sodium phenoxide.

-

Alkyl Halide Addition: Add 1-bromo-3-chloropropane (1.2 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[9]

-

Workup: After cooling to room temperature, filter the reaction mixture to remove any inorganic salts. Evaporate the solvent under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its three key components: the primary alkyl chloride, the ether linkage, and the aromatic ring.

Nucleophilic Substitution at the Alkyl Chain

The primary alkyl chloride moiety is an excellent substrate for SN2 reactions.[10][11] The carbon atom bonded to the chlorine is electrophilic and accessible to a wide range of nucleophiles, allowing for the introduction of various functional groups.[12]

Mechanism: The SN2 reaction is a single, concerted step where the nucleophile attacks the carbon from the side opposite to the leaving group (backside attack).[6][13] This leads to an inversion of stereochemistry if the carbon were chiral. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[14]

Caption: General SN2 mechanism on the alkyl chain.

Protocol: Synthesis of 3-Phenoxypropanenitrile

-

Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetone.[13]

-

Nucleophile Addition: Add sodium cyanide (NaCN) (1.2 eq) to the solution.

-

Reaction: Heat the mixture to 60-80 °C and stir for several hours until TLC indicates the consumption of the starting material.

-

Workup: Cool the reaction, pour it into water, and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting crude nitrile by distillation or chromatography.

Acidic Cleavage of the Ether Linkage

Ethers are generally unreactive but can be cleaved under harsh conditions using strong acids, such as HBr or HI.[15][16] For an alkyl aryl ether like this compound, the cleavage occurs at the alkyl-oxygen bond.

Mechanism: The reaction begins with the protonation of the ether oxygen, making it a good leaving group.[17] A nucleophile (halide ion) then attacks the electrophilic carbon of the alkyl group. Since the alkyl group is primary, this proceeds via an SN2 mechanism, yielding phenol and the corresponding 1,3-dihalopropane.[18] The C(sp²)-O bond of the phenol is too strong to be cleaved.[17]

Sources

- 1. echemi.com [echemi.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. gold-chemistry.org [gold-chemistry.org]

- 10. web.viu.ca [web.viu.ca]

- 11. ocw.uci.edu [ocw.uci.edu]

- 12. rammohancollege.ac.in [rammohancollege.ac.in]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. m.youtube.com [m.youtube.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. m.youtube.com [m.youtube.com]

Spectroscopic Data Analysis of (3-Chloropropoxy)benzene: A Technical Guide

An in-depth technical guide on the spectroscopic analysis of (3-Chloropropoxy)benzene, designed for researchers, scientists, and drug development professionals. This guide will provide a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Introduction

This compound is an organic compound with the chemical formula C₉H₁₁ClO. It serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its structure, consisting of a benzene ring linked to a three-carbon chain containing a chlorine atom via an ether linkage, presents a rich landscape for spectroscopic analysis. Understanding the characteristic spectral signatures of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides an in-depth analysis of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data of this compound, grounded in the principles of spectroscopic interpretation and supported by experimental data from reliable sources.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound are key to interpreting its spectra. The molecule can be divided into two main parts: the aromatic phenyl group and the aliphatic 3-chloropropoxy side chain. The electronegativity of the oxygen and chlorine atoms, the aromatic ring current, and the free rotation around single bonds all influence the chemical environment of each atom and thus their spectroscopic signals.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, signal multiplicities, and integration values in both ¹H and ¹³C NMR spectra, a detailed picture of the molecular framework can be constructed.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides information about the number of different types of protons, their chemical environment, and their neighboring protons.

Experimental Protocol for ¹H NMR Data Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Data Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and integrate the signals. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Data Interpretation:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.28 | m | 2H | Ar-H (meta) | The aromatic protons are deshielded due to the ring current and typically appear in the 6.5-8.0 ppm region.[1] |

| ~6.92 | m | 3H | Ar-H (ortho, para) | The ortho and para protons are slightly shielded relative to the meta protons due to the electron-donating effect of the ether oxygen. |

| ~4.08 | t | 2H | O-CH ₂-CH₂-CH₂-Cl | Protons on a carbon attached to an electronegative oxygen atom are deshielded and typically appear in the 3-4 ppm range.[2] The triplet multiplicity arises from coupling to the adjacent CH₂ group. |

| ~3.66 | t | 2H | O-CH₂-CH₂-CH ₂-Cl | Protons on a carbon attached to a chlorine atom are also deshielded, with a typical chemical shift of 40-45 ppm for the carbon.[3] The protons on this carbon are expected in a similar downfield region. The triplet pattern is due to coupling with the neighboring CH₂ group. |

| ~2.15 | p | 2H | O-CH₂-CH ₂-CH₂-Cl | These protons are in a more shielded, alkane-like environment and are split into a pentet by the four neighboring protons on the adjacent CH₂ groups. |

Note: "m" denotes a multiplet, "t" a triplet, and "p" a pentet.

Figure 2. ¹H NMR correlation diagram for this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.

Experimental Protocol for ¹³C NMR Data Acquisition: The protocol is similar to ¹H NMR, but with a wider spectral width (e.g., 0-220 ppm) and typically requires a larger number of scans due to the lower natural abundance of the ¹³C isotope. Proton decoupling is commonly used to simplify the spectrum to single lines for each carbon.

Data Interpretation:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~159.0 | Ar-C (quaternary, C-O) | The aromatic carbon attached to the electronegative oxygen is significantly deshielded. |

| ~129.5 | Ar-CH (meta) | Aromatic CH carbons typically resonate in the 125-150 ppm range.[3] |

| ~120.9 | Ar-CH (para) | The para carbon is slightly shielded compared to the meta carbons. |

| ~114.5 | Ar-CH (ortho) | The ortho carbons are the most shielded of the aromatic CH carbons due to the electron-donating effect of the oxygen. |

| ~67.0 | O -CH₂-CH₂-CH₂-Cl | The carbon adjacent to the highly electronegative oxygen atom is deshielded, typically appearing in the 50-65 ppm range for similar environments.[3] |

| ~41.5 | O-CH₂-CH₂-C H₂-Cl | The carbon bonded to chlorine is also deshielded, with a characteristic chemical shift in the 40-45 ppm range.[3] |

| ~32.2 | O-CH₂-C H₂-CH₂-Cl | The central methylene carbon is in a more alkane-like environment and is the most shielded of the aliphatic carbons, typically appearing in the 16-25 ppm range, but is slightly deshielded by the adjacent electronegative groups.[3] |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol for IR Data Acquisition:

-

Sample Preparation: A thin film of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum is first recorded and subtracted from the sample spectrum.

Data Interpretation:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3060, 3040 | m | C-H stretch (aromatic) | Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹.[4][5] |

| ~2960, 2870 | s | C-H stretch (aliphatic) | Asymmetric and symmetric stretching vibrations of the CH₂ groups. |

| ~1600, 1500 | s | C=C stretch (aromatic) | Characteristic in-ring C-C stretching vibrations of the benzene ring.[4] |

| ~1245 | s | C-O stretch (aryl ether) | Strong absorption due to the stretching of the aryl-O bond. |

| ~750, 690 | s | C-H bend (aromatic) | Strong out-of-plane ("oop") bending vibrations characteristic of a monosubstituted benzene ring.[1] |

| ~740 | m | C-Cl stretch | The C-Cl stretching vibration typically appears in this region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol for Mass Spectrometry Data Acquisition:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC-MS).

-

Ionization: The molecules are ionized, commonly using Electron Ionization (EI).

-

Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured.

Data Interpretation:

The mass spectrum of this compound will show a molecular ion peak (M⁺) and several fragment ion peaks. The presence of chlorine is indicated by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Major Fragmentation Pathways:

-

Molecular Ion (M⁺): The peak corresponding to the intact molecule. For C₉H₁₁³⁵ClO, the m/z will be approximately 170. For C₉H₁₁³⁷ClO, the m/z will be approximately 172. The ratio of these peaks will be about 3:1.

-

α-Cleavage: The most common fragmentation for ethers is the cleavage of the C-C bond adjacent to the oxygen. Loss of a chloropropyl radical would lead to a phenoxy cation at m/z 93.

-

Benzylic-type Cleavage: Although not strictly benzylic, cleavage at the bond beta to the aromatic ring is common for alkylbenzenes. This would lead to the formation of a tropylium ion or a related C₇H₇⁺ species at m/z 91, which is often a very prominent peak in the mass spectra of compounds containing a benzyl group.

-

Loss of a Phenyl Radical: Fragmentation can also occur with the loss of the phenyl group, leading to a chloropropoxy cation.

Figure 3. Proposed mass spectral fragmentation of this compound.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. Each technique offers complementary information that, when synthesized, confirms the molecular structure and provides a detailed understanding of its chemical properties. This guide serves as a foundational reference for researchers working with this compound, enabling them to confidently identify it and monitor its role in complex chemical transformations.

References

-

PubChem. (n.d.). (3-Chloropropyl)benzene. Retrieved from [Link]

-

NIST. (n.d.). Benzene, (3-chloropropyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzene, (3-chloropropyl)- IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzene, (3-chloropropyl)- Gas Chromatography. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). ((3-Chloropropoxy)methyl)benzene. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Chloro-3-phenylpropane - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, (3-chloropropyl)- (CAS 104-52-9). Retrieved from [Link]

-

NIST. (n.d.). Benzene, (3-chloropropyl)- Notes. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts (solid and solution state) of the benzene rings in 1 -14. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

NIST. (n.d.). Benzene, (3-chloropropyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

SpectraBase. (n.d.). (3-Bromo-3-chloropropyl)benzene - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

Spectroscopy Online. (2016, March 1). Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

Sources

Introduction: The Significance of (3-Chloropropoxy)benzene

An In-depth Technical Guide to the Synthesis and Characterization of (3-Chloropropoxy)benzene

This guide provides a comprehensive overview of the synthesis and characterization of this compound, a valuable intermediate in the development of pharmaceuticals and advanced materials. The methodologies detailed herein are designed to be self-validating, emphasizing the rationale behind experimental choices to ensure reproducibility and high purity of the final compound.

This compound (CAS No: 3384-04-1) is an aromatic ether containing a reactive chloropropyl side chain. This bifunctional architecture makes it a versatile building block in organic synthesis. The ether linkage provides stability, while the terminal chloride serves as a reactive site for subsequent nucleophilic substitution reactions. Its derivatives are explored in medicinal chemistry for their potential biological activities, where the 3-propoxybenzene moiety can modulate properties like lipophilicity and receptor binding affinity.[1]

The most reliable and widely adopted method for preparing this and similar aryl ethers is the Williamson ether synthesis, a robust reaction first developed in 1850.[2][3] This guide will focus on a modern, optimized approach to this classic transformation, employing phase-transfer catalysis to enhance efficiency and simplify reaction conditions.

Synthesis via Phase-Transfer Catalyzed Williamson Ether Synthesis

The synthesis of this compound is efficiently achieved by the reaction of phenol with a suitable three-carbon di-halogenated propane, such as 1-bromo-3-chloropropane.

Principle and Mechanism

The Williamson ether synthesis is a cornerstone of organic chemistry, proceeding via a bimolecular nucleophilic substitution (SN2) mechanism.[2][4] The reaction involves two key steps:

-

Deprotonation: Phenol, being weakly acidic, is deprotonated by a base (e.g., potassium carbonate) to form the more nucleophilic phenoxide ion.

-

Nucleophilic Attack: The resulting phenoxide ion attacks the primary alkyl halide. The reaction requires a backside attack on the electrophilic carbon bearing the leaving group.[3][4]

Causality in Reactant Selection: 1-bromo-3-chloropropane is an ideal alkylating agent for this synthesis. The bromine atom is a better leaving group than chlorine, ensuring that the initial nucleophilic attack by the phenoxide occurs selectively at the carbon-bromine bond.[5][6] This leaves the chloro group intact for future synthetic manipulations.

The Role of Phase-Transfer Catalysis (PTC): Traditional Williamson synthesis often requires stringent anhydrous conditions and the use of strong, hazardous bases like sodium hydride.[4][7] The introduction of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., Tetrabutylammonium Bromide), revolutionizes the process.[8][9] The catalyst transports the water-soluble phenoxide ion into the organic phase where the alkyl halide resides, facilitating the reaction under milder, biphasic conditions and eliminating the need for anhydrous solvents.[7][9] This not only simplifies the procedure but also aligns with the principles of green chemistry.[9]

Visualizing the Synthesis Workflow

The following diagram outlines the logical flow of the synthesis, from initial reaction setup to the isolation of the pure product.

Caption: Workflow for the synthesis of this compound.

Quantitative Data for Synthesis

The following table outlines the reagent quantities for a typical laboratory-scale synthesis.

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Molar Ratio |

| Phenol | C₆H₆O | 94.11 | 9.41 g | 0.10 | 1.0 |

| 1-Bromo-3-chloropropane | C₃H₆BrCl | 157.44 | 17.32 g | 0.11 | 1.1 |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 20.73 g | 0.15 | 1.5 |

| Tetrabutylammonium Bromide (TBAB) | C₁₆H₃₆BrN | 322.37 | 1.61 g | 0.005 | 0.05 |

| Acetonitrile | CH₃CN | 41.05 | 150 mL | - | - |

| Product (Theoretical Yield) | C₉H₁₁ClO | 170.64 | 17.06 g | 0.10 |

Detailed Experimental Protocol

Safety Precaution: This procedure must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10] Phenol is corrosive and toxic; 1-bromo-3-chloropropane is a halogenated hydrocarbon and should be handled with care.

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (9.41 g, 0.10 mol), finely pulverized potassium carbonate (20.73 g, 0.15 mol), tetrabutylammonium bromide (1.61 g, 0.005 mol), and acetonitrile (150 mL).

-

Addition of Alkylating Agent: Begin stirring the mixture. Add 1-bromo-3-chloropropane (17.32 g, 0.11 mol) to the flask.

-

Reflux: Heat the reaction mixture to a gentle reflux (approximately 80-85°C) and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Allow the mixture to cool to room temperature.

-

Filter the solid inorganic salts using a Buchner funnel and wash the filter cake with a small amount of acetonitrile.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in diethyl ether (150 mL) and transfer to a separatory funnel.

-

Wash the organic layer successively with 1 M NaOH solution (2 x 50 mL) to remove any unreacted phenol, followed by water (2 x 50 mL), and finally with brine (1 x 50 mL).

-

-

Isolation:

-

Dry the ethereal layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the solution on a rotary evaporator to yield the crude product.

-

-

Purification: Purify the crude oil by vacuum distillation or silica gel column chromatography to obtain this compound as a clear, colorless to light yellow liquid.[11]

Characterization and Structural Elucidation

Confirming the identity and purity of the synthesized product is a critical, self-validating step. The following spectroscopic methods are employed for unequivocal characterization.

Summary of Expected Spectroscopic Data

| Technique | Feature | Expected Observation |

| ¹H NMR | Aromatic Protons | Multiplet at δ 6.8-7.3 ppm (5H) |

| -O-CH₂- | Triplet at δ ~4.1 ppm (2H) | |

| -CH₂-Cl | Triplet at δ ~3.7 ppm (2H) | |

| -CH₂- (middle) | Multiplet at δ ~2.2 ppm (2H) | |

| ¹³C NMR | Aromatic Carbons | Signals between δ 114-159 ppm |

| -O-CH₂- | Signal at δ ~65 ppm | |

| -CH₂- (middle) | Signal at δ ~32 ppm | |

| -CH₂-Cl | Signal at δ ~41 ppm | |

| FTIR (cm⁻¹) | Ar-H stretch | ~3050 cm⁻¹ |

| C-H (aliphatic) stretch | 2850-2960 cm⁻¹ | |

| C=C (aromatic) stretch | ~1600 & ~1500 cm⁻¹ | |

| C-O (ether) stretch | ~1245 cm⁻¹ (asymmetric) & ~1040 cm⁻¹ (symmetric) | |

| C-Cl stretch | ~750 cm⁻¹ | |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z 170 |

| Isotope Peak (M+2)⁺ | m/z 172 (approx. 1/3 intensity of M⁺) | |

| Base Peak | m/z 91 (Tropylium ion) or 94 (Phenoxy radical cation) |

Detailed Spectroscopic Interpretation

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear map of the molecule's structure. The aromatic protons on the benzene ring will appear as a complex multiplet in the downfield region (δ 6.8-7.3). The two methylene groups attached to the oxygen and chlorine atoms are deshielded and appear as distinct triplets around δ 4.1 and δ 3.7, respectively, due to coupling with the adjacent central methylene group. This central methylene group will appear as a multiplet (a pentet or quintet) around δ 2.2 ppm. The integration of these peaks should correspond to a 5:2:2:2 proton ratio.

-

FTIR Spectroscopy: The infrared spectrum confirms the presence of key functional groups. A strong, characteristic absorption band around 1245 cm⁻¹ is indicative of the aryl-alkyl ether C-O stretching vibration.[12] The presence of the aromatic ring is confirmed by the C=C stretching peaks around 1600 and 1500 cm⁻¹ and the aromatic C-H stretch just above 3000 cm⁻¹.[13] The aliphatic C-H stretches will be visible below 3000 cm⁻¹, and the C-Cl bond will show a stretch in the fingerprint region, typically around 750 cm⁻¹.

-

Mass Spectrometry: Electron Ionization Mass Spectrometry (EI-MS) will show the molecular ion peak at m/z = 170. A crucial confirmation is the presence of the M+2 isotope peak at m/z = 172, with an intensity of approximately one-third that of the molecular ion peak, which is characteristic for a molecule containing a single chlorine atom. Common fragmentation patterns include the loss of the chloropropyl chain to give a phenoxy radical cation at m/z 93, or cleavage to form a tropylium ion at m/z 91.

Safety and Handling

-

General Precautions: Handle all chemicals in accordance with good industrial hygiene and safety practices.[10] Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.

-

This compound: May cause skin and eye irritation.[10]

-

Phenol: Corrosive, toxic, and can cause severe skin burns. Handle with extreme care.

-

1-Bromo-3-chloropropane: Halogenated hydrocarbon; handle in a fume hood to avoid inhalation.

-

Disposal: Dispose of all chemical waste according to local, state, and federal regulations.

Conclusion

This guide has detailed a robust and efficient phase-transfer catalyzed Williamson ether synthesis for the preparation of this compound. The provided protocol is designed for high yield and purity, and the characterization workflow ensures the unequivocal identification of the final product. By understanding the causality behind each procedural step and analytical outcome, researchers can confidently synthesize this versatile intermediate for applications in drug development and materials science.

References

-

Wikipedia. Williamson ether synthesis. [Link]

-

Hill, J. W., & Corredor, J. (1981). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 58(10), 821. [Link]

-

ACS Publications. An Ether Synthesis Using Phase Transfer Catalysis. [Link]

-

JETIR. (2022). Contribution of phase transfer catalyst to green chemistry: A review. JETIR, 9(6). [Link]

-

PubChem. (3-Chloropropyl)benzene. National Center for Biotechnology Information. [Link]

-

NIST. Benzene, (3-chloropropyl)- Mass Spectrum. NIST Chemistry WebBook. [Link]

-

Cheméo. Chemical Properties of Benzene, (3-chloropropyl)- (CAS 104-52-9). [Link]

-

Thieme E-Journals. Selectivity in Alkylation of Phenols with 1-Bromo-3-chloropropane Using Phase-Transfer Catalysis. [Link]

-

Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254. [Link]

-

Williamson Ether Synthesis Lab Procedure. [Link]

-

PubChem. ((3-Chloropropoxy)methyl)benzene. National Center for Biotechnology Information. [Link]

-

NIST. Benzene, (3-chloropropyl)- IR Spectrum. NIST Chemistry WebBook. [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

NIST. Benzene, (3-chloropropyl)-. NIST Chemistry WebBook. [Link]

-

BYJU'S. Williamson Ether Synthesis. [Link]

-

ScienceLab.com. Material Safety Data Sheet Benzene. [Link]

-

J&K Scientific LLC. Phenol alkylation (Friedel-Crafts Alkylation). [Link]

-

Khan Academy. Williamson ether synthesis. [Link]

-

PTC Organics, Inc. PTC N-Alkylation Using 1-Bromo-3-Chloro Propane. [Link]

-

NIST. Benzene, (3-chloro-1-propenyl)-. NIST Chemistry WebBook. [Link]

-

Chemsrc. Benzene, (3-chloropropoxy)-. [Link]

-

Chemistry LibreTexts. (2019). 18.8: Spectral Characteristics of the Benzene Ring. [Link]

-

Quora. What is the partial synthesis of 1-chloro-3-propylbenzene from benzene?. [Link]

-

University of Calgary. Spectroscopy Infrared Spectra. [Link]

-

ChemBK. Benzene, (3-chloropropoxy)-. [https://www.chembk.com/en/chem/Benzene, (3-chloropropoxy)-]([Link], (3-chloropropoxy)-)

-

ResearchGate. High resolution NMR spectra of some tri-substituted benzenes. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Sci-Hub: are you are robot? [sci-hub.ru]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. jetir.org [jetir.org]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. nbinno.com [nbinno.com]

- 12. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 13. chem.libretexts.org [chem.libretexts.org]

(3-Chloropropoxy)benzene: A Comprehensive Technical Guide for the Synthetic Chemist

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern organic synthesis, the efficiency and elegance of a synthetic route are often dictated by the strategic choice of starting materials. (3-Chloropropoxy)benzene emerges as a quintessential building block, offering a unique combination of a stable phenoxy moiety and a reactive alkyl chloride terminus. This bifunctional architecture provides chemists with a versatile handle to construct complex molecular frameworks, particularly within the pharmaceutical and fine chemical industries. Its structure, comprising an aromatic ring linked via a flexible three-carbon ether chain to a primary chloride, allows for sequential, orthogonal reactions, making it an invaluable tool for introducing the phenoxypropyl scaffold found in numerous biologically active molecules. This guide provides an in-depth exploration of the core reactivity, mechanistic underpinnings, and field-proven applications of this compound, designed for the practicing researcher and drug development professional.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. The table below summarizes the key physicochemical data for this compound, providing a ready reference for experimental design and safety considerations.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁ClO | [1][2] |

| Molecular Weight | 170.64 g/mol | [1][2] |

| CAS Number | 3384-04-1 | [2] |

| Appearance | Clear, colorless to light yellow liquid | [3] |

| Boiling Point | 241.51 - 250 °C | [1][2] |

| Melting Point | 12 °C | [1][2] |

| Density | 1.1167 g/cm³ | [1][2] |

| Refractive Index | ~1.5235 | [2] |

| Flash Point | 109.5 °C | [4] |

| Polar Surface Area (PSA) | 9.2 Ų | [2] |

| LogP | 2.69430 | [4] |

| Solubility | Slight in water; soluble in common organic solvents | [3] |

Note: Physical properties can vary slightly based on the source and purity.

Core Reactivity: A Tale of Two Sites

The synthetic utility of this compound is rooted in the distinct reactivity of its two primary functional regions: the terminal alkyl chloride and the aromatic benzene ring. This duality allows for a range of selective transformations.

Caption: Duality of Reactivity in this compound.

-

Nucleophilic Substitution at the Alkyl Chloride : The carbon atom bonded to the chlorine is a primary alkyl halide, making it an excellent electrophile for bimolecular nucleophilic substitution (Sₙ2) reactions.[5] This pathway is highly reliable and predictable, as the lack of steric hindrance minimizes competing elimination (E2) reactions.[6] This site is the workhorse for coupling the phenoxypropyl moiety to a wide array of nucleophiles, including amines, alkoxides, and thiolates.

-

Electrophilic Aromatic Substitution (EAS) on the Benzene Ring : The propoxy group is an electron-donating group, activating the benzene ring towards electrophilic attack.[7] Through resonance, it enriches the ortho and para positions with electron density, directing incoming electrophiles to these sites. While this pathway is less commonly exploited than the Sₙ2 reaction at the chloride, it offers a route to further functionalize the aromatic core.

Key Synthetic Applications & Field-Proven Protocols

The true value of this compound is demonstrated in its application to form critical C-O and C-N bonds, which are foundational in the synthesis of many pharmaceutical agents.

Williamson Ether Synthesis: Expanding the Molecular Framework

The reaction of the terminal chloride with an alcohol (or phenol) under basic conditions is a classic and robust method for forming a new ether linkage.[5][6] This reaction is fundamental in building larger molecules where two aromatic systems are connected by an ether-containing linker.

Caption: Workflow for Williamson Ether Synthesis.

Protocol: Synthesis of 1-Naphthyloxy-3-phenoxypropane

This protocol describes the coupling of this compound with 1-naphthol, a key step in the synthesis of precursors for drugs like Naftopidil.

-

Reagent Preparation : To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1-naphthol (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 1.5 eq), and N,N-dimethylformamide (DMF, 5 mL per mmol of 1-naphthol).

-

Reaction Initiation : Stir the mixture at room temperature for 15 minutes to ensure a fine suspension. Add this compound (1.1 eq) dropwise to the mixture.

-

Thermal Conditions : Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Causality Insight : K₂CO₃ is a mild base sufficient to deprotonate the phenolic hydroxyl of 1-naphthol to its more nucleophilic phenoxide form.[8] DMF is an ideal polar aprotic solvent that solvates the potassium cation, leaving the phenoxide anion "naked" and highly reactive for the Sₙ2 attack.[9] The elevated temperature increases the reaction rate without promoting significant side reactions, given the primary nature of the alkyl halide.

-

-

Work-up and Isolation : After completion, cool the reaction to room temperature and pour it into cold water. The product will often precipitate as a solid. Filter the solid, wash with water to remove inorganic salts, and dry under vacuum.

-

Purification : Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure 1-Naphthyloxy-3-phenoxypropane.

Nucleophilic Substitution with Amines: Accessing Bioactive Scaffolds

The amination of this compound is a cornerstone reaction in pharmaceutical synthesis, enabling the introduction of nitrogen-containing functional groups that are critical for modulating the pharmacological properties of a drug candidate. This reaction is a key step in the synthesis of the selective serotonin reuptake inhibitor (SSRI) Dapoxetine.[10][11]

Caption: General Workflow for Amination Reaction.

Protocol: General Synthesis of N-Alkyl/Aryl-3-phenoxypropan-1-amine

-

Reaction Setup : In a sealed pressure vessel, combine this compound (1.0 eq), the desired primary or secondary amine (1.2-2.0 eq), a non-nucleophilic base such as potassium carbonate or triethylamine (1.5 eq), and acetonitrile as the solvent.

-

Causality Insight : Using an excess of the amine can help drive the reaction to completion and can also act as the base itself, though an additional scavenger base is recommended to prevent the formation of the amine hydrochloride salt, which would take the nucleophile out of the reaction. A sealed vessel is often required when using volatile amines (like dimethylamine) to maintain concentration at elevated temperatures.[11]

-

-

Thermal Conditions : Heat the mixture to 70-100 °C for 12-24 hours. The progress should be monitored by TLC or GC-MS.

-

Work-up and Isolation : Cool the reaction vessel. Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purification : The resulting crude amine is typically purified by acid-base extraction. Dissolve the residue in a water-immiscible solvent (e.g., ethyl acetate), wash with water, then extract with aqueous acid (e.g., 1M HCl). The aqueous layer, now containing the protonated amine salt, is washed with ethyl acetate to remove neutral impurities. The aqueous layer is then basified (e.g., with NaOH) to deprotonate the amine, which is then re-extracted into an organic solvent. The organic layer is dried (e.g., over Na₂SO₄), filtered, and concentrated to yield the purified amine.

Friedel-Crafts Reactions: Aromatic Core Modification

While the Sₙ2 pathway is dominant, the phenoxy ring can undergo Friedel-Crafts acylation to introduce a ketone functionality, typically at the para position due to steric hindrance from the propoxy chain.[12][13] This allows for further synthetic elaboration of the aromatic ring itself.

Caption: Mechanism of Friedel-Crafts Acylation.

Protocol: Synthesis of 1-(4-(3-chloropropoxy)phenyl)ethan-1-one

-

Reagent Preparation : To a cooled (0 °C) suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in a chlorinated solvent like dichloromethane (DCM), add acetyl chloride (CH₃COCl, 1.1 eq) dropwise. Stir for 20 minutes to allow for the formation of the acylium ion complex.[13]

-

Reaction Initiation : Add this compound (1.0 eq) dissolved in DCM dropwise to the cooled suspension, ensuring the temperature remains below 5 °C.

-

Causality Insight : The reaction is highly exothermic; slow addition and cooling are critical to prevent side reactions and polysubstitution. AlCl₃ is a strong Lewis acid that coordinates to the acyl chloride, facilitating the departure of the chloride and generating the highly electrophilic acylium ion.[12]

-

-

Reaction Progression : After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates the consumption of the starting material.

-

Quenching and Work-up : Carefully and slowly pour the reaction mixture onto crushed ice with concentrated HCl. This hydrolyzes the aluminum complexes and protonates the ketone. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification : Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate. The crude product can be purified by column chromatography or recrystallization.

Safety and Handling

This compound and its related starting material, (3-Chloropropyl)benzene, should be handled with appropriate care in a well-ventilated fume hood.[14]

-

Hazards : May cause skin and eye irritation.[14] Inhalation of high vapor concentrations can lead to symptoms like headache, dizziness, and nausea.

-

Personal Protective Equipment (PPE) : Wear protective gloves, safety goggles, and a lab coat.[15]

-

Handling : Avoid contact with skin and eyes. Wash hands thoroughly after handling.[14] Keep away from heat and open flames.[15]

-

Storage : Store in a cool, dry, and well-ventilated area in a tightly sealed container.[16]

Conclusion

This compound stands out as a strategically valuable and versatile building block in organic synthesis. Its predictable and robust reactivity, centered on the Sₙ2 susceptibility of its primary chloride, provides a reliable method for introducing the phenoxypropyl group into target molecules. The ability to perform orthogonal reactions on the alkyl chain and the aromatic ring further enhances its utility. For researchers and professionals in drug development and fine chemical synthesis, a mastery of the principles and protocols outlined in this guide is key to leveraging the full synthetic potential of this powerful reagent.

References

- Vertex AI Search.

-

PubChem. (((3-Chloropropoxy)methyl)benzene | C10H13ClO | CID 221505). Available from: [Link].

-

ChemBK. Benzene, (3-chloropropoxy)-. Available from: [Link], (3-chloropropoxy)-.

-

PubChem. ((3-Chloropropyl)benzene | C9H11Cl | CID 7706). Available from: [Link].

-

Cheméo. Chemical Properties of Benzene, (3-chloropropyl)- (CAS 104-52-9). Available from: [Link].

-

NIST WebBook. Benzene, (3-chloropropyl)-. Available from: [Link].

-

WU Pinghua, DU Quanhai, LU Tao. Improved Synthesis of Dapoxetine Hydrochloride. Chinese Journal of Modern Applied Pharmacy, 2016, 33(2): 181-183. Available from: [Link].

- Google Patents. WO 2014/024205 A1 - A process for the preparation of (S)-(+)-N,N-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine and its pharmaceutically acceptable salts.

-

Wikipedia. Friedel–Crafts reaction. Available from: [Link].

-

Chemistry Steps. Williamson Ether Synthesis. Available from: [Link].

-

ResearchGate. Reagents and conditions: a (3-bromopropyl)benzene or.... Available from: [Link].

-

Wikipedia. Williamson ether synthesis. Available from: [Link].

-

Williamson Ether Synthesis Lab Procedure. Williamson Ether Synthesis. Available from: [Link].

-

Chemistry LibreTexts. C. The Friedel-Crafts Acylation of Benzene. Available from: [Link].

-

LOTTE CHEMICAL TITAN. safety data sheet - benzene. Available from: [Link].

-

Chemsrc. Benzene, (3-chloropropoxy)- | CAS#:3384-04-1. Available from: [Link].

Sources

- 1. chembk.com [chembk.com]

- 2. echemi.com [echemi.com]

- 3. nbinno.com [nbinno.com]

- 4. Benzene, (3-chloropropoxy) | CAS#:3384-04-1 | Chemsrc [chemsrc.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. gold-chemistry.org [gold-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Improved Synthesis of Dapoxetine Hydrochloride [chinjmap.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. fishersci.com [fishersci.com]

- 15. cpchem.com [cpchem.com]

- 16. lottechem.my [lottechem.my]

An In-depth Technical Guide to the Phenoxypropyl Scaffold in Medicinal Chemistry

Abstract

The phenoxypropyl scaffold, characterized by a phenyl ring linked to a propyl chain via an ether oxygen, represents a quintessential "privileged structure" in medicinal chemistry. Its remarkable versatility and favorable physicochemical properties have cemented its role as a cornerstone in the design of a wide array of therapeutic agents. This guide provides an in-depth exploration of the phenoxypropyl core, intended for researchers, scientists, and drug development professionals. We will dissect its synthetic accessibility, analyze its influence on pharmacokinetic profiles, and investigate the intricate structure-activity relationships (SAR) that govern its biological effects. Through detailed case studies of prominent drugs such as Fluoxetine and Atomoxetine, and an examination of its role in foundational drug classes like beta-blockers, this paper will illuminate the scaffold's journey from a molecular framework to life-changing therapeutics. Included are detailed experimental protocols and visual diagrams to provide both theoretical understanding and practical guidance for chemists and pharmacologists working in the field.

Introduction: The Phenoxypropyl Scaffold as a Privileged Structure

In the landscape of drug discovery, certain molecular frameworks appear with remarkable frequency across a diverse range of biological targets. These are termed "privileged structures" due to their inherent ability to form high-affinity interactions with various protein targets. The phenoxypropyl moiety is a prime example of such a scaffold.[1][2][3] Its prevalence is not accidental; it stems from a combination of synthetic tractability and a desirable balance of structural features. The ether linkage provides metabolic stability and conformational flexibility, while the aromatic ring and the propyl chain offer numerous points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2] This scaffold is a key component in drugs targeting neurological disorders, cardiovascular conditions, and more, underscoring its critical importance in modern pharmacopeia.[1][3]

Synthetic Strategies: Accessing the Phenoxypropyl Core

The widespread use of the phenoxypropyl scaffold is, in large part, due to its straightforward and robust synthetic accessibility. The most common and reliable method for its construction is the Williamson ether synthesis. This reaction involves the coupling of a substituted phenol with a suitable 3-carbon electrophile, typically an epoxypropane derivative like epichlorohydrin or a 1,3-dihalopropane, under basic conditions. The subsequent opening of the epoxide ring with an amine is a key step in producing many biologically active phenoxypropylamines.[4]

Detailed Experimental Protocol: Synthesis of a Generic 1-Phenoxy-3-(alkylamino)propan-2-ol

This protocol describes a representative two-step synthesis common for creating beta-blocker and related neurologically active agents.

Step 1: Epoxidation of a Substituted Phenol

-

Reaction Setup: To a solution of the desired substituted phenol (1.0 eq.) in a suitable solvent such as ethanol or acetone, add a base like sodium hydroxide or potassium carbonate (1.1 eq.). Stir the mixture at room temperature for 30 minutes to form the phenoxide salt.

-

Epoxide Addition: Add epichlorohydrin (1.2 eq.) dropwise to the reaction mixture.

-

Reaction Progression: Heat the mixture to reflux (typically 50-80°C, depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts. Evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude 1-(substituted-phenoxy)-2,3-epoxypropane. This intermediate can be purified by flash chromatography if necessary.

Step 2: Amine Coupling (Epoxide Ring Opening)

-

Reaction Setup: Dissolve the epoxypropane intermediate (1.0 eq.) from Step 1 in a protic solvent such as methanol or isopropanol.

-

Amine Addition: Add the desired primary or secondary amine (e.g., isopropylamine) (1.5-2.0 eq.) to the solution.[4]

-

Reaction Progression: Heat the reaction mixture to reflux and stir for 2-6 hours. Monitor the disappearance of the epoxide starting material by TLC.

-

Isolation and Purification: After the reaction is complete, cool the mixture and evaporate the solvent under reduced pressure. The resulting crude product, a 1-(substituted-phenoxy)-3-(alkylamino)propan-2-ol, can be purified by crystallization from a suitable solvent system or by column chromatography to yield the final product.

This robust synthetic route allows for extensive diversification. Variations in the starting phenol introduce different substituents on the aromatic ring, while the choice of amine in the second step defines the terminal nitrogen group, both of which are critical for modulating biological activity.[5]

Physicochemical & Pharmacokinetic Insights

The phenoxypropyl scaffold confers a favorable pharmacokinetic profile to drug candidates. The ether linkage is generally more resistant to metabolic cleavage than an ester group, contributing to a longer half-life. The overall structure provides a balance of lipophilicity and hydrophilicity. The phenoxy group is lipophilic, aiding in membrane permeability, including passage across the blood-brain barrier (BBB) for CNS-active drugs.[6][7] The hydroxyl and amino groups in the propanolamine variant add polar handles for hydrogen bonding, which can be crucial for target engagement and aqueous solubility.

Metabolism often occurs via the cytochrome P450 (CYP) enzyme system, particularly CYP2D6 for many phenoxypropylamine drugs like atomoxetine.[8][9][10] This can lead to genetic variations in patient metabolism, requiring dose adjustments.[8] Medicinal chemists often modify the aromatic ring with substituents (e.g., halogens, methyl groups) to block sites of metabolism, thereby improving the drug's metabolic stability and oral bioavailability.

Case Studies: Hallmark Drugs Built on the Phenoxypropyl Scaffold

The true impact of this scaffold is best illustrated by examining its role in market-leading pharmaceuticals.

Fluoxetine (Prozac): A Revolution in Antidepressant Therapy

Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), transformed the treatment of major depressive disorder and other psychological conditions.[11][12][13]

-

Chemical Structure: N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine.[14]

-

Mechanism of Action: Fluoxetine selectively blocks the presynaptic serotonin transporter (SERT), inhibiting the reuptake of serotonin from the synaptic cleft.[11][14][15] This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission, which is thought to alleviate depressive symptoms.[12][15] It has minimal activity on norepinephrine transporters.[11]

// Reuptake pathway Serotonin_Synapse -> SERT [label="Reuptake", style=dashed, color="#5F6368"];

// Fluoxetine action Fluoxetine -> SERT [label="BLOCKS", arrowhead=tee, color="#EA4335", fontcolor="#EA4335", penwidth=2];

{rank=min; "Signal Transduction" [shape=plaintext, fontcolor="#FFFFFF00"];} } } Caption: Mechanism of Fluoxetine action in a serotonergic synapse.

Atomoxetine (Strattera): A Non-Stimulant for ADHD

Atomoxetine is a selective norepinephrine reuptake inhibitor (NRI) used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[9][16]

-

Chemical Structure: (R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine.

-

Mechanism of Action: Atomoxetine is a potent and highly selective inhibitor of the presynaptic norepinephrine transporter (NET).[9][10][16][17] By blocking norepinephrine reuptake, it increases the levels of norepinephrine, particularly in the prefrontal cortex.[10][16] This brain region is critical for regulating attention and executive function.[10] Atomoxetine also indirectly increases dopamine levels in the prefrontal cortex, as dopamine can also be cleared by NET in this region.[16][17]

Aryloxypropanolamines: The Beta-Blocker Family

The aryloxypropanolamine scaffold, a very close relative of the phenoxypropyl structure, is the foundation for the entire class of beta-adrenergic receptor antagonists (beta-blockers).

-

General Structure: 1-(Aryloxy)-3-(alkylamino)propan-2-ol.

-

Mechanism of Action: Beta-blockers competitively antagonize the effects of catecholamines (like norepinephrine and epinephrine) at β-adrenergic receptors.[18][19] This blockade in the heart (primarily β1 receptors) leads to decreased heart rate, reduced myocardial contractility, and lowered blood pressure, making them essential for treating hypertension, angina, and arrhythmias.[18]

-

Structure-Activity Relationship (SAR): The SAR for beta-blockers is well-defined:

-

The aryloxy group is crucial. The nature of the aromatic ring (phenyl, naphthyl, etc.) and its substituents determines potency and selectivity.

-

The propan-2-ol linker is essential for activity. The (S)-enantiomer is significantly more active.[20]

-

The amine substituent dictates selectivity. A bulky group like isopropyl or tert-butyl is critical for antagonist activity.[21] Para-substitution on the aromatic ring can also confer cardioselectivity (β1-selectivity).[21]

-

Structure-Activity Relationship (SAR) Analysis

The systematic modification of a lead compound to understand how structural changes affect biological activity is the essence of medicinal chemistry.[22][23][24] For the phenoxypropyl scaffold, SAR studies have yielded clear insights.

| Drug | Key Structural Feature | Target | Resulting Activity |

| Fluoxetine | 4-Trifluoromethyl (-CF3) on phenoxy ring | SERT | Potent and selective serotonin reuptake inhibition[11][14] |

| Atomoxetine | 2-Methyl (-CH3) on phenoxy ring | NET | Potent and selective norepinephrine reuptake inhibition[9][16][17] |

| Propranolol | Naphthyl ring instead of phenyl | β1/β2-Adrenergic Receptors | Non-selective beta-blockade[4] |

| Atenolol | 4-Carbamoylmethyl on phenoxy ring | β1-Adrenergic Receptor | Cardioselective beta-blockade |

The table above demonstrates how subtle changes to the aromatic ring dramatically shift the biological target and therapeutic application, from CNS targets like SERT and NET to peripheral adrenergic receptors. This highlights the scaffold's role as a versatile platform for rational drug design.[25]

Experimental Workflow: Evaluating Target Engagement

Validating the mechanism of action for a novel phenoxypropylamine, such as an SSRI candidate, requires robust in vitro assays. A radioactive neurotransmitter uptake assay is a gold standard method.

Protocol: [³H]Serotonin Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled serotonin into cells expressing the human serotonin transporter (SERT).[26]

-

Cell Culture: Culture HEK-293 cells (or another suitable cell line like JAR cells) stably transfected with the human SERT gene under standard conditions (37°C, 5% CO₂).[26][27]

-

Plating: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.[27]

-

Compound Preparation: Prepare serial dilutions of the test compound and a positive control (e.g., Fluoxetine) in an appropriate assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Pre-incubation: Remove the culture medium from the cells, wash gently with assay buffer, and then add the diluted test compounds or vehicle control to the wells. Incubate for 15-20 minutes at 37°C.[26][27]

-

Initiation of Uptake: Add [³H]Serotonin to each well to a final concentration near its Km value (e.g., ~65 nM) to initiate the uptake reaction.[26] Incubate for a short, defined period (e.g., 15 minutes) at 37°C.[26] Non-specific uptake is determined in the presence of a high concentration of a known inhibitor like citalopram or fluoxetine.[27]

-

Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove extracellular radioligand.

-

Quantification: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation cocktail and quantify the amount of [³H]Serotonin taken up by the cells using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the data on a semi-log graph and fit to a dose-response curve to determine the IC₅₀ value (the concentration of compound that inhibits 50% of serotonin uptake).

Future Perspectives and Challenges

The phenoxypropyl scaffold, while immensely successful, is not without its challenges. Metabolism via polymorphic enzymes like CYP2D6 remains a significant consideration for personalized medicine. Furthermore, achieving selectivity can be difficult, as the scaffold's inherent promiscuity can lead to off-target effects.

Future research will likely focus on:

-

Deuteration: Replacing key hydrogen atoms with deuterium to slow down metabolic breakdown and improve pharmacokinetic profiles.

-

Conformationally Constrained Analogs: Introducing rigidity into the propyl chain (e.g., using cyclopropane rings) to lock the molecule into a more active conformation, potentially increasing potency and selectivity.[28]

-

Novel Substitutions: Exploring new and diverse substituents on the phenoxy ring to identify interactions with unique sub-pockets in target proteins, leading to new pharmacological profiles.

Conclusion

The phenoxypropyl scaffold is a testament to the power of privileged structures in medicinal chemistry. Its elegant simplicity, synthetic accessibility, and tunable pharmacophoric features have enabled the development of landmark drugs that have profoundly impacted human health. From managing depression with Fluoxetine to controlling hypertension with beta-blockers, this core structure has proven its value time and again. A thorough understanding of its synthesis, SAR, and biological evaluation, as outlined in this guide, is essential for any scientist aiming to leverage this remarkable scaffold in the design and discovery of the next generation of therapeutic agents.

References

- What is the mechanism of Atomoxetine Hydrochloride? (2024). Vertex AI Search.

- The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narr

- Fluoxetine. (2024).

- What is the mechanism of Fluoxetine Hydrochloride? (2024).

- Atomoxetine: a review of its use in attention-deficit hyperactivity disorder in children and adolescents. (n.d.). PubMed.

- What is the mechanism of action of Strattera (

- Atomoxetine Tablets: Mechanism of Action, Uses, and Patient Guide. (2025). STERIS HEALTHCARE PVT LTD.

- Fluoxetine: MedlinePlus Drug Inform

- About fluoxetine. (n.d.). NHS.

- Fluoxetine | C17H18F3NO. (n.d.). PubChem - NIH.

- Phenoxypropylamines: Synthesis and Antiulcer Evalu

- Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. (2025). Analytical Chemistry.

- SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. (n.d.). TW.

- Development of serotonin transporter reuptake inhibition assays using JAR cells. (2018). PubMed Central.

- Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. (n.d.). NIH.

- Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. (2022).

- Synthesis and pharmacology of potential beta-blockers. (n.d.). PubMed.

- Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013-2022. (2022). PubMed.

- Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. (n.d.). PubMed.

- Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. (n.d.). MDPI.

- Structure Activity Rel

- Structure-activity rel

- Structure Activity Rel

- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic

- Design and synthesis of novel 2-phenylaminopyrimidine (PAP) derivatives and their antiproliferative effects in human chronic myeloid leukemia cells. (2009). PubMed.

- Phenolic Compounds of Therapeutic Interest in Neuroprotection. (2024). PubMed.

- Beta-Adrenoceptor Antagonists (Beta-Blockers). (n.d.). CV Pharmacology.

- Discovery and development of beta-blockers. (n.d.). Wikipedia.

- Phenolic Compounds of Therapeutic Interest in Neuroprotection. (n.d.). MDPI.

Sources

- 1. Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold-A Short Review of Most Recent Studies 2013-2022 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and pharmacology of potential beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenoxypropylamines: Synthesis and Antiulcer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenolic Compounds of Therapeutic Interest in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. What is the mechanism of Atomoxetine Hydrochloride? [synapse.patsnap.com]

- 9. Atomoxetine: a review of its use in attention-deficit hyperactivity disorder in children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sterispharma.com [sterispharma.com]

- 11. Fluoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Fluoxetine: MedlinePlus Drug Information [medlineplus.gov]

- 13. About fluoxetine - NHS [nhs.uk]

- 14. Fluoxetine | C17H18F3NO | CID 3386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. What is the mechanism of Fluoxetine Hydrochloride? [synapse.patsnap.com]

- 16. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. droracle.ai [droracle.ai]

- 18. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 19. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]

- 20. mdpi.com [mdpi.com]

- 21. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 23. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]

- 24. fvs.com.py [fvs.com.py]

- 25. Design and synthesis of novel 2-phenylaminopyrimidine (PAP) derivatives and their antiproliferative effects in human chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 27. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. longdom.org [longdom.org]

The Versatile Synthon: A Technical Guide to the Research Applications of (3-Chloropropoxy)benzene

Introduction: Unveiling a Key Architectural Element in Medicinal Chemistry

(3-Chloropropoxy)benzene, identified by the CAS number 3384-04-1, is a bifunctional organic molecule that has emerged as a cornerstone in the synthesis of a diverse array of biologically active compounds. Its structure, featuring a terminal phenoxy group and a reactive propyl chloride, offers a versatile scaffold for medicinal chemists to construct complex molecular architectures. The phenoxy moiety is a privileged structure in drug discovery, known to be crucial for the biological activity of numerous therapeutic agents[1][2]. This guide provides an in-depth exploration of the research applications of this compound, delving into its synthetic utility, the mechanistic rationale behind its application, and detailed protocols for its incorporation into pharmacologically relevant molecules.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis.

| Property | Value | Source |

| CAS Number | 3384-04-1 | [3] |

| Molecular Formula | C₉H₁₁ClO | [3][4] |

| Molecular Weight | 170.64 g/mol | [3][4] |

| Boiling Point | 250.7°C at 760 mmHg | [3] |

| Density | 1.081 g/cm³ | [3] |

| Flash Point | 109.5°C | [3] |

| LogP | 2.69430 | [3] |

The reactivity of this compound is dominated by the electrophilic nature of the carbon atom attached to the chlorine, making it an excellent substrate for nucleophilic substitution reactions. This reactivity is the lynchpin of its utility in forming new carbon-heteroatom bonds, a common strategy in the assembly of pharmaceutical agents.

Core Application: Synthesis of Aryloxypropanolamine-Based Beta-Blockers

The aryloxypropanolamine backbone is the defining structural feature of a major class of beta-adrenergic receptor antagonists, or beta-blockers, used in the management of cardiovascular diseases[5][6]. This compound serves as a key precursor to this critical pharmacophore.

The Scientific Rationale: Why the Phenoxypropanolamine Moiety?

The phenoxypropanolamine structure provides the ideal spatial arrangement and electronic properties for binding to beta-adrenergic receptors. The ether oxygen and the hydroxyl group on the propanolamine chain are crucial for hydrogen bonding interactions within the receptor's binding pocket, while the aromatic ring engages in hydrophobic and pi-stacking interactions. The nature of the substituent on the aromatic ring dictates the selectivity of the beta-blocker for β1 or β2 receptors.

General Synthetic Workflow

The synthesis of beta-blockers from this compound derivatives typically follows a two-step sequence: epoxidation followed by nucleophilic ring-opening.

Caption: General synthetic pathway to beta-blockers.

Experimental Protocol: Synthesis of a Propranolol Analogue

This protocol outlines the synthesis of a generic propranolol analogue to illustrate the fundamental reaction steps.

Step 1: Synthesis of the Epoxide Intermediate

-

To a solution of the appropriately substituted phenol in a suitable solvent (e.g., acetone, acetonitrile), add a base such as powdered potassium carbonate.

-

Stir the mixture at room temperature to form the phenoxide salt.

-

Add this compound dropwise to the reaction mixture.

-

Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain the crude epoxide.

-

Purify the epoxide by column chromatography on silica gel.

Step 2: Synthesis of the Beta-Blocker

-

Dissolve the purified epoxide in a suitable solvent such as methanol or ethanol.

-

Add an excess of the desired amine (e.g., isopropylamine).

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.

-

Once the reaction is complete, remove the solvent and excess amine under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude beta-blocker.

-

Purify the final product by recrystallization or column chromatography.

Pivotal Role in the Synthesis of Naftopidil